N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide

Catalog No.
S3246668
CAS No.
1798039-52-7
M.F
C21H29NO2
M. Wt
327.468
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphe...

CAS Number

1798039-52-7

Product Name

N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-2-(3-methylphenyl)acetamide

Molecular Formula

C21H29NO2

Molecular Weight

327.468

InChI

InChI=1S/C21H29NO2/c1-14-4-3-5-15(6-14)12-20(23)22-13-21(24-2)18-8-16-7-17(10-18)11-19(21)9-16/h3-6,16-19H,7-13H2,1-2H3,(H,22,23)

InChI Key

DZWBPDZBVIHVCI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(C3CC4CC(C3)CC2C4)OC

solubility

not available

N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide is a synthetic compound characterized by its unique structure, which includes an adamantane derivative and a substituted acetamide. The molecular formula for this compound is C18H25NO2, and it features a methoxy group attached to an adamantane core, which is known for its three-dimensional cage-like structure. This configuration contributes to the compound's potential biological activity and stability.

  • Unknown toxicity: Without specific studies, the potential toxicity of this compound is unknown.
  • Organic compound: As an organic molecule, it might be flammable and require handling with appropriate precautions.
Typical of amides and substituted aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The acetamide group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze to release the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Preliminary studies suggest that N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide exhibits potential biological activities, including:

  • Antinociceptive Properties: Similar compounds have shown effectiveness in pain relief, indicating that this compound may also possess analgesic effects.
  • Anti-inflammatory Effects: The structural motifs present in the compound are often associated with anti-inflammatory activity.
  • Antimicrobial Activity: Compounds with similar frameworks have been reported to exhibit antimicrobial properties.

Further research is necessary to elucidate its specific biological mechanisms and therapeutic potential.

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide can be achieved through several methods:

  • Direct Alkylation: The reaction of 2-methoxyadamantan-2-ylmethyl chloride with 2-(3-methylphenyl)acetamide under basic conditions can yield the desired product.
    2 methoxyadamantan 2 ylmethyl chloride+2 3 methylphenyl acetamideN 2 methoxyadamantan 2 yl methyl 2 3 methylphenyl acetamide\text{2 methoxyadamantan 2 ylmethyl chloride}+\text{2 3 methylphenyl acetamide}\rightarrow \text{N 2 methoxyadamantan 2 yl methyl 2 3 methylphenyl acetamide}
  • Condensation Reaction: A condensation reaction between 2-methoxyadamantan-2-amine and 3-methylphenylacetyl chloride can also be employed to synthesize the compound.
  • Use of Catalysts: Catalysts such as triethylamine or pyridine may facilitate the reaction and improve yields.

N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its anticipated analgesic and anti-inflammatory properties.
  • Chemical Intermediates: It can serve as an intermediate in synthesizing more complex organic molecules.
  • Research Tools: Useful in biological research for studying pain mechanisms or inflammatory pathways.

Interaction studies involving N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide are crucial for understanding its pharmacodynamics. Potential interactions include:

  • Protein Binding: Investigating how the compound binds to plasma proteins could provide insights into its bioavailability.
  • Receptor Interactions: Studies on how it interacts with pain receptors or inflammatory mediators will help clarify its mechanisms of action.

Similar Compounds

Several compounds share structural similarities with N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide. These include:

  • N-(3-Methylphenyl)acetamide
    • Structure: Acetamide with a methyl group at the meta position on the phenyl ring.
    • Biological Activity: Known for analgesic properties.
  • N-(4-Methylphenyl)acetamide
    • Structure: Acetamide with a methyl group at the para position on the phenyl ring.
    • Biological Activity: Exhibits similar analgesic effects.
  • N-(2-Methylphenyl)acetamide
    • Structure: Acetamide with a methyl group at the ortho position on the phenyl ring.
    • Biological Activity: Also shows potential as an analgesic.

Comparison of Similar Compounds

CompoundStructure FeatureNotable Activity
N-(3-Methylphenyl)acetamideMethyl at meta positionAnalgesic
N-(4-Methylphenyl)acetamideMethyl at para positionAnalgesic
N-(2-Methylphenyl)acetamideMethyl at ortho positionAnalgesic
N-[(2-Methoxyadamantan-2-yl)methyl]-Adamantane core + methoxy groupPotential analgesic/anti-inflammatory

This table highlights the unique combination of an adamantane structure and methoxy substitution in N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide, setting it apart from other acetamides, which typically lack such structural complexity.

XLogP3

3.6

Dates

Last modified: 08-19-2023

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